3-(Prop-2-yn-1-yl)pyrrolidine
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Overview
Description
3-(Prop-2-yn-1-yl)pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a five-membered pyrrolidine ring with a prop-2-yn-1-yl substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)pyrrolidine typically involves the cyclization of N-allyl-substituted 2-alkynylamines. One efficient method is the Ti(O-iPr)4 and EtMgBr-catalyzed regio- and stereoselective carbocyclization of these amines with Et2Zn . This reaction is tolerant to various substituents on the alkyne and can be performed in solvents like dichloromethane, hexane, toluene, and diethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of transition metal-catalyzed cyclization reactions, such as those involving titanium and magnesium catalysts, is a promising approach for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen.
Substitution: The compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
3-(Prop-2-yn-1-yl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yl)pyrrolidine involves its interaction with molecular targets through various pathways:
Photosensitization: Both the starting material and the product can act as photosensitizers, generating reactive oxygen species through energy transfer and single electron transfer pathways.
Enzyme Inhibition: Some derivatives of the compound inhibit enzymes like P450 aromatase by binding to the active site and blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-2-enyl)pyrrolidine: Similar in structure but with a double bond instead of a triple bond.
3-(Cyclohexylmethyl)pyrrolidine: Contains a cyclohexylmethyl group instead of a prop-2-yn-1-yl group.
Uniqueness
3-(Prop-2-yn-1-yl)pyrrolidine is unique due to its triple bond, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound for developing new materials and studying various chemical and biological processes .
Properties
Molecular Formula |
C7H11N |
---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
3-prop-2-ynylpyrrolidine |
InChI |
InChI=1S/C7H11N/c1-2-3-7-4-5-8-6-7/h1,7-8H,3-6H2 |
InChI Key |
XFVRONUUXBJNFI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCNC1 |
Origin of Product |
United States |
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